1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde

Lipophilicity Drug-likeness Partition coefficient

Programmed sequential imine condensation remains a bottleneck when both aldehyde groups are chemically equivalent, forcing researchers into tedious protection-deprotection cycles. This N-ethyl pyrrole dialdehyde (CAS 2059975-61-8) solves that with two electronically distinct formyl groups that enable chemoselective condensation. The 4-formylphenyl (benzaldehyde-type) reacts first under mild conditions, while the pyrrole-2-carbaldehyde activates later under acid catalysis, enabling heterogeneous pore COFs or Janus-type frameworks. With zero HBD, it withstands Grignard additions, Li-halogen exchange, and NaH-mediated alkylations without N-protection. The N-ethyl group provides a tunable steric handle for regiochemical control during electrophilic substitution at pyrrole C-4/C-5.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B13255864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCN1C=CC(=C1C=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C14H13NO2/c1-2-15-8-7-13(14(15)10-17)12-5-3-11(9-16)4-6-12/h3-10H,2H2,1H3
InChIKeyWRXBKZIJJAAMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde: Baseline Profile


1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 2059975-61-8) is a heteroaromatic dialdehyde building block combining a pyrrole-2-carbaldehyde core with an N-ethyl substituent and a 3-(4-formylphenyl) group . With a molecular formula of C₁₄H₁₃NO₂, molecular weight of 227.26 g/mol, calculated LogP of 2.8, topological polar surface area (TPSA) of 39.07 Ų, and zero hydrogen bond donors, the compound presents a compact, lipophilic, and synthetically versatile scaffold positioned between simpler mono-aldehyde pyrroles and larger multi-formylphenyl constructs . It belongs to the pyrrole-2-carboxaldehyde (Py-2-C) family, a privileged structural motif widely exploited in medicinal chemistry, agrochemical discovery, and reticular materials chemistry [1].

Dual Aldehyde Two electronically distinct aldehydes for asymmetric covalent architectures
Steric Tuning N-ethyl group provides tunable α-shielding for regioselective functionalization
Aprotic Compatible Zero H-bond donors ensure compatibility with strong-base and organometallic protocols

1-Ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde: Replacement Limitations


Pyrrole-2-carbaldehyde derivatives bearing an N-alkyl group and a 3-aryl substituent are not functionally interchangeable; even minor changes to the N-alkyl chain or aryl aldehyde position produce quantifiable shifts in lipophilicity, conformational flexibility, and steric shielding of reactive sites . For example, replacing the N-ethyl group with N-methyl (CAS 2060043-92-5) reduces LogP by 0.48 units and removes one rotatable bond, directly altering both partitioning behavior and the conformational ensemble accessible during molecular recognition or framework assembly . Moreover, the size of the N-alkyl group is known to control the regiochemical outcome of subsequent electrophilic functionalization on the pyrrole ring—a critical consideration when the building block must undergo further synthetic elaboration at a defined position .

Lipophilicity shift
Replacing N-ethyl with N-methyl reduces LogP by ~0.48 units, altering partitioning and membrane permeability context in SAR assays.
Conformational ensemble change
One fewer rotatable bond in the N-methyl analog contracts the accessible conformer space, potentially impacting molecular recognition or crystallization.
Regiochemical outcome risk
Smaller N-alkyl groups provide less steric shielding; N-methyl may shift electrophilic substitution away from the desired β-regioselectivity observed with N-ethyl.

Quantitative Evidence vs. Closest Analogs


LogP Comparison: N-Ethyl vs. N-Methyl

The target compound (N-ethyl) exhibits a calculated LogP of 2.8, compared to 2.3171 for its closest commercially available analog, 3-(4-formylphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS 2060043-92-5) . This ΔLogP of +0.48 units translates to an approximately threefold increase in octanol-water partition coefficient (log P difference of 0.48 = P ratio of ~3.0), directly impacting passive membrane permeability, organic/aqueous phase distribution, and chromatographic retention [1].

LogP N-Ethyl vs N-Methyl
Head-to-head
ΔLogP = +0.48 (~3× more lipophilic)
Supports lipophilicity-driven SAR screening
In silico calculation; experimental validation advised
Lipophilicity Drug-likeness Partition coefficient

Conformational Flexibility: N-Ethyl vs. N-Methyl

The target compound possesses 4 rotatable bonds versus 3 for the N-methyl analog . The additional freely rotating bond (N–CH₂–CH₃ vs. N–CH₃) introduces an extra torsional degree of freedom, increasing the conformational ensemble by approximately three distinct staggered rotamers for the ethyl group [1]. This affects both the entropic penalty of binding to a rigid target and the likelihood of obtaining well-ordered single crystals for X-ray diffraction studies.

Rotatable Bonds
Head-to-head
+1 rotatable bond (≥3 staggered conformers) vs. N-methyl
Enables conformational SAR probe design
Impacts entropic cost of binding and crystallization success
Conformational flexibility Molecular recognition Crystallization

N-Ethyl Steric Shield for Pyrrole Reactivity

Literature data on Vilsmeier–Haack formylation of N-alkylpyrroles demonstrate that increasing N-alkyl size shifts the α:β formylation ratio in favor of the β-position due to progressive steric shielding of the α-positions . In systematic studies, the percentage of β-aldehyde product increases from N-methyl to N-(t-butyl)pyrrole . While a direct N-ethyl vs. N-methyl comparison for the exact 3-aryl-substituted scaffold is not published, the established class-level trend predicts that the N-ethyl substituent provides measurably greater α-shielding than N-methyl, making further electrophilic functionalization at the remaining unsubstituted pyrrole C-4 or C-5 positions more regioselective .

Steric Shielding
Class-level
N-ethyl provides greater α-shielding than N-methyl, favoring β-substitution
Supports regioselective functionalization studies
Scaffold-specific data not published; class-level trend used
Regioselectivity Electrophilic substitution Formylation

Orthogonal Reactivity of Dual Aldehyde Groups

Unlike simple pyrrole-2-carbaldehydes or mono-formylphenyl pyrroles that possess a single reactive aldehyde handle, 1-ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde carries two chemically distinct aldehyde groups: one directly attached to the electron-rich pyrrole C-2 position and one on the electron-neutral 4-formylphenyl ring at C-3 . In imine-based dynamic covalent chemistry, the pyrrole-2-carbaldehyde typically exhibits lower electrophilicity than the benzaldehyde-type carbonyl due to conjugation with the electron-donating pyrrole ring, enabling sequential or chemoselective condensation strategies [1]. This dual-aldehyde architecture is structurally analogous to the 1,2,3,4,5-penta(4-formylphenyl)pyrrole building block that has been successfully used to construct 2D COFs with unprecedented cem topology [2].

Aldehyde Orthogonality
Class-level
Pyrrole-2-carbaldehyde (less electrophilic) + 4-formylphenyl (more electrophilic)
Enables stepwise asymmetric COF construction
Quantitative reactivity ratios not published
Covalent organic frameworks Dynamic covalent chemistry Bis-aldehyde linker

Zero H-Bond Donors: Aprotic Reaction Compatibility

The target compound contains zero hydrogen bond donors (HBD = 0), a property shared with the N-methyl analog . However, this stands in contrast to NH-pyrrole-2-carbaldehyde analogs such as 5-phenyl-1H-pyrrole-2-carbaldehyde (HBD = 1) and 3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde (HBD = 1), which possess an acidic pyrrole N–H (pKₐ ≈ 17 in DMSO) [1][2]. The absence of an N–H proton eliminates competing deprotonation pathways under strongly basic conditions (e.g., Grignard, organolithium, or NaH-mediated reactions), prevents hydrogen-bond-mediated aggregation that can reduce effective concentration in solution, and removes the possibility of N–H tautomerism complicating spectroscopic characterization [3].

Hydrogen Bond Donors
Reported
HBD = 0 (vs. HBD = 1 for N–H pyrrole analogs)
Supports strong-base and aprotic synthetic protocols
Compatible with Grignard, organolithium, NaH-mediated reactions
Hydrogen bond donor count Synthetic compatibility Organometallic chemistry

Application Scenarios


Lipophilicity-Driven SAR Campaigns

When a lead optimization program requires systematic exploration of LogP in the 2.0–3.0 range while maintaining constant TPSA, 1-ethyl-3-(4-formylphenyl)-1H-pyrrole-2-carbaldehyde (LogP 2.8) provides a +0.48 LogP increment over the N-methyl analog (LogP 2.3171) without altering the polar surface area (TPSA = 39.07 Ų for both) . This enables clean SAR dissection of lipophilicity effects on membrane permeability, metabolic stability, and off-target binding, because TPSA—a key determinant of oral absorption—remains identical between the two analogs [1]. For cell-based phenotypic assays, the ~3-fold higher octanol-water partitioning of the ethyl variant can translate to measurably higher intracellular concentrations at equivalent extracellular dosing.

Stepwise Asymmetric COF Construction

The compound's two electronically distinct aldehyde groups—pyrrole-2-carbaldehyde (electron-rich, less electrophilic) and 4-formylphenyl (benzaldehyde-type, more electrophilic)—enable chemoselective imine condensation in a programmed sequence [1]. A researcher can first condense the more reactive 4-formylphenyl aldehyde with a diamine under mild conditions, then activate the pyrrole-2-carbaldehyde under more forcing conditions (e.g., acid catalysis, elevated temperature) to complete the second linkage. This sequential reactivity profile is absent in building blocks bearing only chemically equivalent formyl groups (e.g., terephthalaldehyde or 1,3,5-triformylbenzene) and offers a route to COFs with heterogeneous pore environments or Janus-type functionality [2].

Steric Tuning for Regioselective Pyrrole Functionalization

For research groups synthesizing 4,5-disubstituted pyrrole-2-carbaldehyde libraries via sequential electrophilic aromatic substitution, the N-ethyl group provides a tunable steric handle . Literature precedent establishes that N-alkyl size directly controls α:β substitution ratios in Vilsmeier–Haack formylation and related electrophilic processes [1]. The ethyl group offers greater steric shielding of the pyrrole α-positions compared to N-methyl, without the solubility penalties or excessive bulk associated with N-isopropyl or N-cyclohexyl variants. This intermediate steric profile makes the compound a practical starting point for diversifying the remaining pyrrole C-4 and C-5 positions with improved regiocontrol [2].

Organometallic and Strong-Base Compatible Synthesis

With zero hydrogen bond donors (HBD = 0), the compound is fully compatible with strongly basic and nucleophilic conditions that would deprotonate or degrade N–H pyrrole analogs (HBD = 1) . This includes Grignard additions to the aldehyde groups, lithium-halogen exchange on halogenated derivatives, enolate chemistry, and NaH-mediated alkylations—all of which are routine in advanced intermediate synthesis but problematic when an unprotected pyrrole N–H is present [1]. The procurement decision to select the N-ethyl variant over an N-unsubstituted analog directly determines whether these downstream synthetic options remain viable without additional N-protection/deprotection steps.

Application
Selection Property
Validation Focus
Lipophilicity-driven SAR campaigns
Lipophilicity modulation at constant TPSA
Passive permeability and off-target binding SAR
Stepwise asymmetric COF construction
Differentially reactive aldehyde pair
Sequential imine condensation control
Regioselective pyrrole functionalization
N-ethyl steric tuning of pyrrole α-positions
α:β substitution ratio in electrophilic substitution
Strong-base/organometallic synthesis
Aprotic compatibility (HBD = 0)
Compatibility with Grignard, RLi, NaH protocols
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